N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.716 g/mol This compound is known for its unique structural features, which include a chloro-substituted pyridine ring and a cyclopropoxy group
Properties
Molecular Formula |
C9H11ClN2O3S |
|---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
N-(4-chloro-5-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-7-4-11-5-8(9(7)10)15-6-2-3-6/h4-6,12H,2-3H2,1H3 |
InChI Key |
SIAOCTXMTFSWRD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=CC(=C1Cl)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-5-cyclopropoxypyridine.
Sulfonamide Formation: The key step involves the reaction of 4-chloro-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is studied for its potential use in the development of new pesticides and herbicides.
Biological Studies: Researchers explore its biological activity and potential therapeutic effects in various disease models.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
N-(4-Chloro-5-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain a pyridine ring but have different substituents, leading to distinct chemical and biological properties.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are studied for their kinase inhibitory activity and potential as anticancer agents.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
